1-Butyl-2-methylpyridinium iodide

Overview

Description

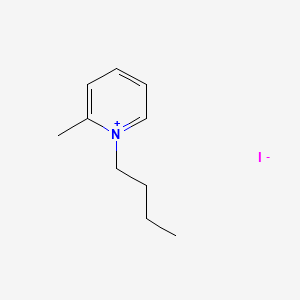

1-Butyl-2-methylpyridinium iodide is a chemical compound with the molecular formula C10H16IN. It has an average mass of 277.145 Da and a monoisotopic mass of 277.032745 Da .

Synthesis Analysis

The preparation of 1-butyl-2-methylpipyridinium iodide, a novel ionic liquid, has been reported through a simple procedure . This newly prepared ionic liquid has been characterized by various techniques such as FT-IR, FESEM, EDX, TGA/DTG, 1H NMR, 13C NMR, and GC-mass .Molecular Structure Analysis

The molecular structure of this compound consists of a pyridinium ring with a butyl group attached at the 1-position and a methyl group at the 2-position .Chemical Reactions Analysis

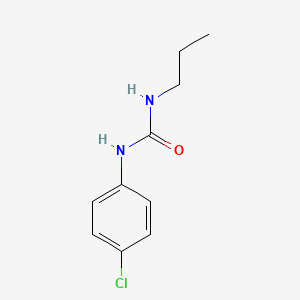

This compound has been used in the synthesis of 6-hydroxy-6-(1H-indol-3-yl)indolo[2,1-b]quinazolin-12(6H)-ones via a domino three-component reaction of isatin derivatives, isatoic anhydride, and indoles under solvent-free conditions at 100 °C .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound are not fully detailed in the available resources .Scientific Research Applications

Green Solvent and Self-assembly Applications

1-Butyl-2-methylpyridinium iodide has been highlighted for its role in the self-assembly inclusion with oligosaccharides, demonstrating its potential as a green solvent. The hydrophobic butyl side chain of this ionic liquid is capable of inserting into the hollow space of cyclodextrins, forming selective 1:1 inclusion complexes. This behavior is more favorable and efficient for β-cyclodextrin than α-cyclodextrin, revealing a unique interaction dynamic in aqueous media which could be advantageous for various biochemical applications (Roy et al., 2016).

Thermophysical Properties

The thermophysical properties of this compound and its derivatives have been extensively studied, offering insights into their potential as new solvents. Investigations include measurements of density, speed of sound, refractive index, and thermal properties across a wide temperature range. Such systematic characterizations help understand the behavior of these compounds, which is crucial for developing their applications in various industrial processes (Bandrés et al., 2009).

CO2 Separation Technologies

This compound has been utilized in CO2 separation technologies. In one study, its derivative was used in composites for CO2 separation, showing significant improvement in performance. The research demonstrated that the inclusion of this ionic liquid could double the CO2 permeance, indicating its potential for enhancing the efficiency of gas separation processes (Kim & Kang, 2019).

Catalytic and Solvent Roles in Synthesis

It also plays a dual role as both a catalyst and a solvent in the green synthesis of complex molecules. An example includes its use in the synthesis of 6-hydroxy-6-(1H-indol-3-yl)indolo[2,1-b]quinazolin-12(6H)-ones under solvent-free conditions. This demonstrates the ionic liquid's capacity to facilitate chemical reactions efficiently, offering an environmentally friendly alternative to traditional solvents (Nikoofar & Peyrovebaghi, 2019).

Safety and Hazards

According to the safety data sheet, risks cannot be excluded if the product is handled inappropriately. It is advised to avoid contact with skin or inhalation of spillage, dust, or vapor. In case of contact with eyes, it is recommended to rinse immediately with plenty of water and seek medical advice .

Mechanism of Action

Mode of Action

It’s important to note that the interaction of a compound with its targets can lead to a variety of changes, including alterations in cellular processes, enzymatic activity, or gene expression .

Biochemical Pathways

It’s known that the compound can be used to prepare host-guest inclusion complexes of α- and β-cyclodextrins in an aqueous medium .

Pharmacokinetics

These properties are crucial for understanding the bioavailability of the compound .

Result of Action

It’s known that the compound can be used as a halogen source in the preparation of bismuth oxyhalide semiconductors for photocatalysis applications .

properties

IUPAC Name |

1-butyl-2-methylpyridin-1-ium;iodide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16N.HI/c1-3-4-8-11-9-6-5-7-10(11)2;/h5-7,9H,3-4,8H2,1-2H3;1H/q+1;/p-1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FKZPHDBEGOJTRL-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC[N+]1=CC=CC=C1C.[I-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16IN | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2049214 | |

| Record name | 1-Butyl-2-methylpyridinium iodide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2049214 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

277.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

13311-31-4 | |

| Record name | N-Butyl-2-methylpyridinium iodide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013311314 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Butyl-2-methylpyridinium iodide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2049214 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-BUTYL-2-METHYLPYRIDINIUM IODIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FZE5ELR984 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1H-Benzimidazole, 2-chloro-1-[(4-chlorophenyl)methyl]-](/img/structure/B3046882.png)

![7,8-dihydropyrido[1,2-a]indol-9(6H)-one](/img/structure/B3046888.png)

![Silane, bicyclo[4.2.0]octa-1,3,5-triene-2,5-diylbis[trimethyl-](/img/structure/B3046898.png)

![5-(1-propyl-1H-benzo[d]imidazol-2-yl)pentanoic acid hydrochloride](/img/structure/B3046902.png)